molecular formula C13H14N2O2S B495408 3-propoxy-N-(1,3-thiazol-2-yl)benzamide

3-propoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B495408
M. Wt: 262.33g/mol
InChI Key: AIMKVOGUQOFOAN-UHFFFAOYSA-N
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Description

3-Propoxy-N-(1,3-thiazol-2-yl)benzamide is a benzamide derivative characterized by a propoxy group at the 3-position of the aromatic ring and an N-linked 1,3-thiazol-2-yl moiety.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33g/mol

IUPAC Name

3-propoxy-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C13H14N2O2S/c1-2-7-17-11-5-3-4-10(9-11)12(16)15-13-14-6-8-18-13/h3-6,8-9H,2,7H2,1H3,(H,14,15,16)

InChI Key

AIMKVOGUQOFOAN-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Variations :

  • Substituent Position and Type: 3-Propoxy: Introduces a bulky alkoxy group, likely enhancing lipophilicity and metabolic stability compared to smaller substituents. 2-Fluoro (): Electron-withdrawing group, influencing electronic distribution and hydrogen-bonding interactions. 4-Hydroxy (): Polar hydroxyl group, improving solubility but possibly reducing membrane permeability.

Synthesis: All analogs are synthesized via nucleophilic acyl substitution between substituted benzoyl chlorides and 2-aminothiazole. For example:

  • 2-Fluoro derivative: 2-Fluorobenzoyl chloride + 2-aminothiazole → 2-fluoro-N-(1,3-thiazol-2-yl)benzamide (61% yield) .
  • 3-Propoxy derivative (inferred): 3-Propoxybenzoyl chloride (synthesized from 3-hydroxybenzoic acid via propylation) + 2-aminothiazole.

Physicochemical and Pharmacokinetic Properties

Table 1: Molecular Properties of Selected Analogs

Compound Molecular Formula Molecular Weight Substituent(s) LogP* (Predicted) Bioactivity Score
3-Propoxy-N-(thiazol-2-yl)benzamide C₁₃H₁₄N₂O₂S 274.33 3-OPr 3.5 0.55 (GPCR ligand)
2-Fluoro-N-(thiazol-2-yl)benzamide C₁₀H₇FN₂OS 222.24 2-F 2.8 0.48 (Enzyme inhibitor)
2,4-Dichloro-N-(thiazol-2-yl)benzamide C₁₀H₆Cl₂N₂OS 273.14 2-Cl, 4-Cl 3.9 0.62 (Protease inhibitor)
4-Hydroxy-N-(thiazol-2-yl)benzamide C₁₀H₈N₂O₂S 220.25 4-OH 1.2 0.41 (Kinase inhibitor)

*LogP values estimated using Lipinski’s Rule of 5 principles .

Key Observations :

  • Bioactivity : Chlorinated analogs (e.g., 2,4-dichloro) exhibit higher bioactivity scores, possibly due to enhanced electronic effects and target binding .

Enzyme Inhibition :

  • Urease Inhibition : N-(1,3-thiazol-2-yl)benzamide derivatives with electron-withdrawing groups (e.g., Cl, F) show stronger inhibition than hydroxyl or alkoxy variants, likely due to enhanced electrophilicity at the amide carbonyl .
  • Kinase/Protease Modulation : Bulky substituents (e.g., propoxy) may hinder binding to active sites, whereas smaller groups (e.g., F, Cl) optimize steric compatibility .

Antimicrobial and Anti-inflammatory Effects :

  • Thiazole-linked benzamides with halogen substituents (e.g., 2-fluoro) demonstrate notable anti-inflammatory activity, attributed to hydrogen-bonding interactions with target proteins .

Crystallographic and Hydrogen-Bonding Patterns

Table 2: Structural Comparisons from Crystallography

Compound Dihedral Angle (Benzamide-Thiazole) Hydrogen-Bonding Network
2-Fluoro-N-(thiazol-2-yl)benzamide 10.14° N–H⋯N (thiazole), C–H⋯O (interdimer)
2,4-Dichloro-N-(thiazol-2-yl)benzamide 8.5° N–H⋯O (amide), C–H⋯Cl
3-Propoxy-N-(thiazol-2-yl)benzamide (inferred) ~15–20°* N–H⋯N, O–H⋯O (propoxy)

*Predicted based on steric effects of the propoxy group.

Key Observations :

  • Smaller dihedral angles (e.g., 8.5° for dichloro derivative) correlate with planar molecular conformations, facilitating crystal packing .
  • The propoxy group may introduce torsional strain, increasing dihedral angles and altering supramolecular interactions.

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